molecular formula C14H15NO3S B8391184 N-Benzyl-3-hydroxymethyl-benzenesulfonamide

N-Benzyl-3-hydroxymethyl-benzenesulfonamide

Cat. No. B8391184
M. Wt: 277.34 g/mol
InChI Key: NBOABTXKMLWTLM-UHFFFAOYSA-N
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Patent
US07312234B2

Procedure details

To solution of 3-Benzylsulfamoyl-benzoic acid (395 mg, 1.36 mmol) in THF (10 ml) was added BH3.THF (1M, 5.4 ml, 5.4 mmol) dropwise. After addition, the reaction mixture was allowed to stir for 3 d at room temperature. Methanol was added to the reaction, and the mixture concentrated in vacuo (5×). This compound was used in the next step without further purification.
Quantity
395 mg
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][S:9]([C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][CH:20]=1)[C:15](O)=[O:16])(=[O:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.B.C1COCC1.CO>C1COCC1>[CH2:1]([NH:8][S:9]([C:12]1[CH:20]=[CH:19][CH:18]=[C:14]([CH2:15][OH:16])[CH:13]=1)(=[O:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
395 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NS(=O)(=O)C=1C=C(C(=O)O)C=CC1
Name
Quantity
5.4 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 3 d at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated in vacuo (5×)
CUSTOM
Type
CUSTOM
Details
This compound was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
C(C1=CC=CC=C1)NS(=O)(=O)C1=CC(=CC=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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